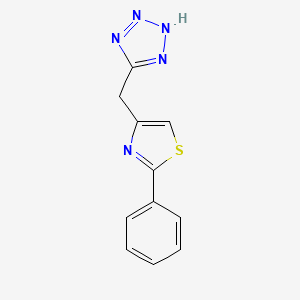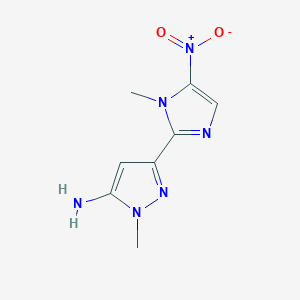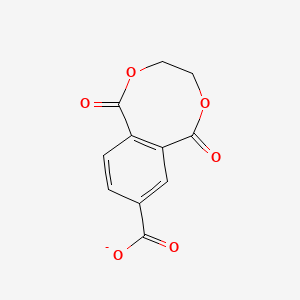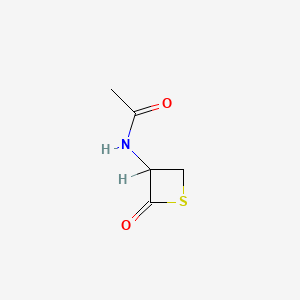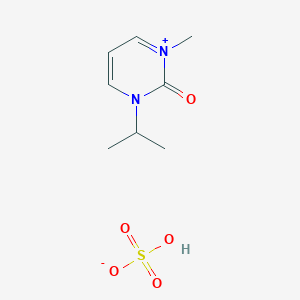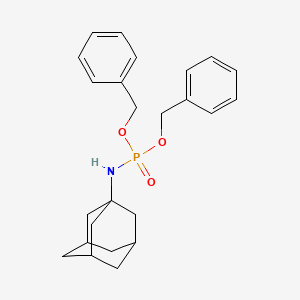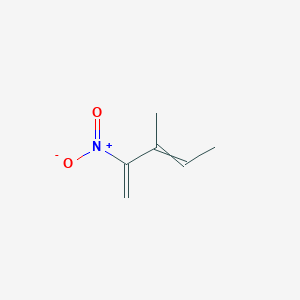
3-Methyl-2-nitropenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-nitropenta-1,3-diene is an organic compound characterized by the presence of a conjugated diene system and a nitro group. This compound is part of the broader class of conjugated dienes, which are known for their unique chemical properties and reactivity due to the delocalization of π-electrons across the double bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-nitropenta-1,3-diene can be achieved through various methods. One common approach involves the nitration of 3-methylpenta-1,3-diene using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Methyl-2-nitropenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-aldehydes or nitro-ketones.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Nitro-aldehydes and nitro-ketones.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
3-Methyl-2-nitropenta-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving the interaction of nitro compounds with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Methyl-2-nitropenta-1,3-diene involves its reactivity due to the conjugated diene system and the nitro group. The delocalized π-electrons in the diene system make it susceptible to electrophilic addition reactions, while the nitro group can participate in redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Penta-1,3-diene: A simple conjugated diene without the nitro group.
2-Methyl-1,3-butadiene (Isoprene): Another conjug
特性
CAS番号 |
55509-17-6 |
|---|---|
分子式 |
C6H9NO2 |
分子量 |
127.14 g/mol |
IUPAC名 |
3-methyl-2-nitropenta-1,3-diene |
InChI |
InChI=1S/C6H9NO2/c1-4-5(2)6(3)7(8)9/h4H,3H2,1-2H3 |
InChIキー |
YPFIUZVTECAEIP-UHFFFAOYSA-N |
正規SMILES |
CC=C(C)C(=C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


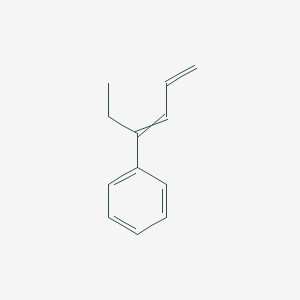
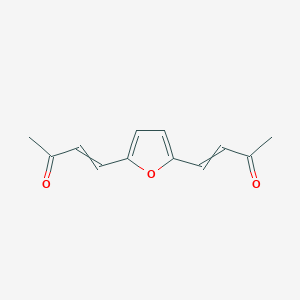

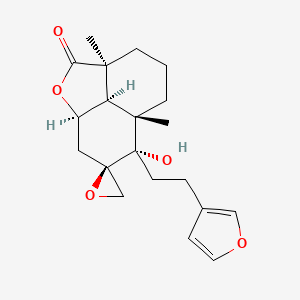
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
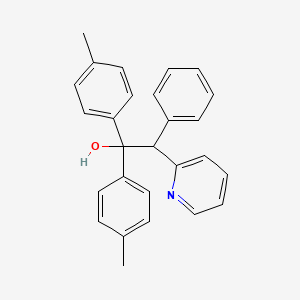
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide](/img/structure/B14643036.png)
